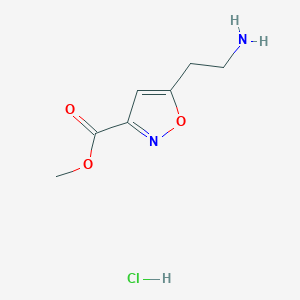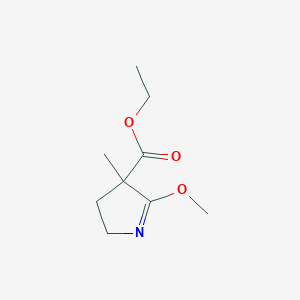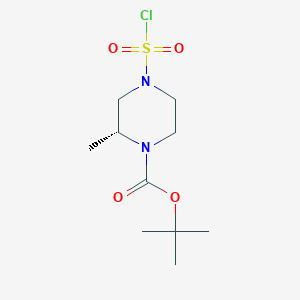
1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide” is a chemical compound with the CAS Number: 2648994-54-9 . It has a molecular weight of 206.09 . The compound is in powder form and is stored at room temperature .
Molecular Structure Analysis
The InChI code for this compound is1S/C6H11N3.BrH/c7-6-8-3-4-9 (6)5-1-2-5;/h5H,1-4H2, (H2,7,8);1H . This code provides a standard way to encode the compound’s molecular structure. Physical And Chemical Properties Analysis
This compound is a powder that is stored at room temperature . It has a molecular weight of 206.09 . The InChI code provides additional information about its molecular structure .Applications De Recherche Scientifique
1-Cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide has been used in a variety of scientific research applications. It has been studied for its potential use as an anti-inflammatory agent, as well as its ability to interact with proteins in the body. Additionally, the compound has been used as a model compound for studying the structure and function of proteins. In addition, this compound has been used to study the effects of drugs on the body, as well as the effects of environmental toxins.
Mécanisme D'action
1-Cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide is believed to interact with proteins in the body. It is thought to bind to certain amino acid residues, which can alter the structure and function of the proteins. Additionally, the compound has been shown to inhibit the activity of certain enzymes, which can affect the biochemical processes in the body.
Biochemical and Physiological Effects
This compound has been studied for its potential use as an anti-inflammatory agent. It has been shown to inhibit the activity of certain enzymes, which can affect the biochemical processes in the body. Additionally, the compound has been shown to interact with proteins in the body, which can alter the structure and function of the proteins.
Avantages Et Limitations Des Expériences En Laboratoire
1-Cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide has several advantages when used in laboratory experiments. It is a relatively inexpensive compound, and it is relatively easy to synthesize. Additionally, the compound is highly soluble in water, making it easy to handle in the laboratory. However, the compound is sensitive to light and air, which can limit its use in some experiments.
Orientations Futures
The potential applications of 1-cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide are far-reaching. Future research could focus on its potential use as an anti-inflammatory agent, as well as its ability to interact with proteins in the body. Additionally, the compound could be studied for its potential use as a drug delivery system, or as a model compound for studying the structure and function of proteins. Furthermore, the compound could be studied for its potential use in the treatment of various diseases. Finally, future research could focus on the effects of environmental toxins on the compound, as well as its potential use in the diagnosis and treatment of cancer.
Méthodes De Synthèse
1-Cyclopropyl-4,5-dihydro-1H-imidazol-2-amine hydrobromide can be synthesized from the reaction of 1-cyclopropyl-4-methyl-1H-imidazole-2-amine and hydrobromic acid. The reaction is carried out in an aqueous solution of sodium bromide, and the product is isolated by filtration and recrystallization. The yield of this compound is typically greater than 95%.
Safety and Hazards
The compound has been assigned the GHS07 pictogram, with the signal word "Warning" . Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Propriétés
IUPAC Name |
1-cyclopropyl-4,5-dihydroimidazol-2-amine;hydrobromide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3.BrH/c7-6-8-3-4-9(6)5-1-2-5;/h5H,1-4H2,(H2,7,8);1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IAZQZQJWSLUGSO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1N2CCN=C2N.Br |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12BrN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

methyl-lambda6-sulfanone](/img/structure/B6602888.png)
![tert-butyl[(chlorosulfonyl)imino]methyl-lambda6-sulfanone](/img/structure/B6602891.png)
![2-{[4-(4-bromophenyl)-9-{[(9H-fluoren-9-yl)methoxy]carbonyl}-1-oxa-9-azaspiro[5.5]undecan-4-yl]oxy}acetic acid](/img/structure/B6602927.png)
![1-[(2S)-2-(dimethylamino)-3-(4-hydroxyphenyl)propyl]-3-[(2S)-1-(thiophen-3-yl)propan-2-yl]urea, sulfuric acid](/img/structure/B6602931.png)


![ethyl 4H,5H,6H,7H-pyrazolo[1,5-b]pyridazine-3-carboxylate](/img/structure/B6602941.png)




![5-[(3aS,4S,6aR)-2-oxo-hexahydro-1H-thieno[3,4-d]imidazol-4-yl]-N-[5-(2-{2-[(4S)-4-methyl-4-(naphthalen-2-yl)-2,5-dioxoimidazolidin-1-yl]acetamido}-1,3-thiazol-4-yl)-2,3-dihydro-1H-inden-2-yl]pentanamide](/img/structure/B6602961.png)

![{4-oxaspiro[2.4]heptan-5-yl}methanamine hydrochloride](/img/structure/B6602976.png)